molecular formula C16H22N2O3 B14304091 3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione CAS No. 116207-16-0

3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione

Cat. No.: B14304091
CAS No.: 116207-16-0
M. Wt: 290.36 g/mol
InChI Key: KINIZMXIBJVTLZ-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine ring, an aminophenyl group, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione typically involves multiple steps, including the formation of the piperidine ring and the introduction of the aminophenyl and hydroxypropyl groups. Common synthetic routes may involve the use of starting materials such as ethyl acetoacetate, 4-aminobenzaldehyde, and 2-hydroxypropylamine. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the carbonyl groups may produce secondary alcohols .

Scientific Research Applications

3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)-3-methyl-1-(2-hydroxypropyl)piperidine-2,6-dione
  • 3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxyethyl)piperidine-2,6-dione
  • 3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,5-dione

Uniqueness

3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group, in particular, enhances its solubility and reactivity compared to similar compounds .

Properties

116207-16-0

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

3-(4-aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione

InChI

InChI=1S/C16H22N2O3/c1-3-16(12-4-6-13(17)7-5-12)9-8-14(20)18(15(16)21)10-11(2)19/h4-7,11,19H,3,8-10,17H2,1-2H3

InChI Key

KINIZMXIBJVTLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)N(C1=O)CC(C)O)C2=CC=C(C=C2)N

Origin of Product

United States

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